(18aR)-1,18-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydrodibenzo[b,d][1,6]dioxacyclotetradecine
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Overview
Description
(18aR)-1,18-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydrodibenzo[b,d][1,6]dioxacyclotetradecine is a complex organophosphorus compound It is characterized by its unique structure, which includes two diphenylphosphino groups and a dibenzo-dioxacyclotetradecine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (18aR)-1,18-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydrodibenzo[b,d][1,6]dioxacyclotetradecine typically involves the reaction of diphenylphosphine with a suitable dibenzo-dioxacyclotetradecine precursor. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine groups. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is often maintained at room temperature to slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(18aR)-1,18-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydrodibenzo[b,d][1,6]dioxacyclotetradecine undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in substitution reactions where the diphenylphosphino groups are replaced by other functional groups.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Various halides and nucleophiles.
Coordination: Transition metal salts such as palladium chloride, platinum chloride.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Substituted phosphine derivatives.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
(18aR)-1,18-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydrodibenzo[b,d][1,6]dioxacyclotetradecine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in catalytic processes, particularly in cross-coupling reactions and hydrogenation reactions.
Biology: Investigated for its potential role in biological systems as a metal chelator.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of (18aR)-1,18-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydrodibenzo[b,d][1,6]dioxacyclotetradecine primarily involves its role as a ligand. It coordinates with metal ions through its phosphine groups, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metal centers, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion steps.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common phosphine ligand used in many catalytic processes.
1,2-Bis(diphenylphosphino)ethane (DPPE): Another widely used bidentate phosphine ligand.
1,3-Bis(diphenylphosphino)propane (DPPP): Similar to DPPE but with a longer carbon chain.
Uniqueness
(18aR)-1,18-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydrodibenzo[b,d][1,6]dioxacyclotetradecine is unique due to its dibenzo-dioxacyclotetradecine ring system, which provides additional steric and electronic properties compared to simpler phosphine ligands. This unique structure can lead to different reactivity and selectivity in catalytic processes, making it a valuable compound in coordination chemistry.
Properties
Molecular Formula |
C44H42O2P2 |
---|---|
Molecular Weight |
664.7 g/mol |
IUPAC Name |
(22-diphenylphosphanyl-8,17-dioxatricyclo[16.4.0.02,7]docosa-1(18),2(7),3,5,19,21-hexaen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C44H42O2P2/c1-2-4-18-34-46-40-30-20-32-42(48(37-25-13-7-14-26-37)38-27-15-8-16-28-38)44(40)43-39(45-33-17-3-1)29-19-31-41(43)47(35-21-9-5-10-22-35)36-23-11-6-12-24-36/h5-16,19-32H,1-4,17-18,33-34H2 |
InChI Key |
UOVQTBRBNONBGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCOC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)OCCC1 |
Origin of Product |
United States |
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